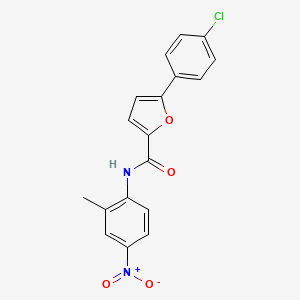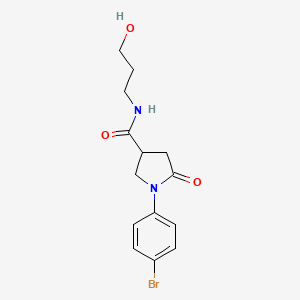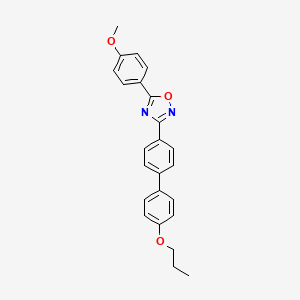
5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide, also known as TAK-915, is a novel compound that has been studied for its potential therapeutic applications in the treatment of cognitive impairment associated with neurological disorders such as Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide is not fully understood, but it is believed to act as a selective antagonist of the G protein-coupled receptor 40 (GPR40). GPR40 is expressed in the brain and is involved in the regulation of glucose and lipid metabolism. By blocking GPR40, 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide may improve cognitive function by modulating glucose and lipid metabolism in the brain.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has been shown to have a number of biochemical and physiological effects. In animal models of Alzheimer's disease, 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has been shown to increase acetylcholine release in the hippocampus, which is important for learning and memory. 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide in lab experiments is its selectivity for GPR40, which reduces the likelihood of off-target effects. However, one limitation is that 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has a relatively short half-life, which may limit its effectiveness in long-term studies.
Direcciones Futuras
There are several future directions for research on 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide. One area of interest is the potential use of 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is the development of more potent and selective GPR40 antagonists. Finally, further studies are needed to determine the optimal dosing and administration of 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide for therapeutic use.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide involves a multi-step process that includes the preparation of the starting materials and the subsequent coupling reaction. The starting materials, 4-chloroaniline and 2-methyl-4-nitrophenol, are reacted to form the intermediate 4-chloro-N-(2-methyl-4-nitrophenyl)aniline. This intermediate is then coupled with 2-furoic acid to yield 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has been extensively studied for its therapeutic potential in the treatment of cognitive impairment associated with neurological disorders. Preclinical studies have shown that 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has a positive effect on cognitive function in animal models of Alzheimer's disease. Specifically, 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has been shown to improve working memory and spatial learning in rats.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-10-14(21(23)24)6-7-15(11)20-18(22)17-9-8-16(25-17)12-2-4-13(19)5-3-12/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQDIKKXEWQJLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(diethylamino)phenyl]imino}-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4966959.png)
![N-(1-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4966978.png)

![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4966998.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966999.png)
![benzyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4967006.png)


![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4967022.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4967031.png)
![N-(1-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B4967048.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4967050.png)
